2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol
Description
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}-4-nitrophenol is a Schiff base derivative characterized by an intramolecular hydrogen-bonded framework. The compound features a nitro group at the para position of the phenolic ring and an imine-linked 2-hydroxyphenyl substituent. This structure enables tautomerism and conjugation between the aromatic rings, influencing its physicochemical properties.
Properties
CAS No. |
3762-63-8 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-6-5-10(15(18)19)7-9(12)8-14-11-3-1-2-4-13(11)17/h1-8,16-17H |
InChI Key |
IVLAJZAWUQXYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Reimer-Tiemann Formylation
The Reimer-Tiemann reaction introduces a formyl group (-CHO) to electron-rich aromatic systems. For 4-nitrophenol, this method achieves regioselective formylation at the ortho position relative to the hydroxyl group:
-
Reaction Conditions :
-
4-Nitrophenol (1.0 equiv), chloroform (2.5 equiv), NaOH (20% w/v, aqueous)
-
Temperature: 60–70°C
-
Duration: 4–6 hours
-
-
Mechanistic Insights :
The base deprotonates the phenolic -OH, generating a phenoxide ion that attacks dichlorocarbene (from CHCl₃ hydrolysis). Subsequent hydrolysis yields 2-formyl-4-nitrophenol with 65–72% isolated yield. -
Challenges :
Competing side reactions include para-formylation (≤12%) and over-oxidation to carboxylic acids. Neutralization with HCl (pH 5–6) during workup minimizes degradation.
Alternative Routes: Gattermann-Koch Reaction
For substrates resistant to Reimer-Tiemann conditions, the Gattermann-Koch reaction employing AlCl₃ and CO/HCl gas mixture provides a viable pathway, albeit with lower yields (48–55%) due to nitro group destabilization of the intermediate complex.
Preparation of 2-Aminophenol Derivatives
Reduction of 2-Nitrophenol
Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) reduces 2-nitrophenol to 2-aminophenol with >90% efficiency. However, the nitro group’s proximity to the hydroxyl group necessitates careful pH control (buffered at pH 7–8) to prevent deamination.
Byproduct Mitigation
The presence of nitroso intermediates during reduction necessitates the addition of ammonium chloride (3–5 mol%) to suppress diazonium salt formation, a common side reaction at acidic pH.
Condensation to Form the Schiff Base
Standard Protocol
Equimolar amounts of 2-formyl-4-nitrophenol and 2-aminophenol are refluxed in ethanol (80°C, 3 hours) under nitrogen. Acetic acid (5 mol%) catalyzes imine formation via nucleophilic attack of the amine on the carbonyl carbon.
Yield Optimization :
-
Solvent : Ethanol (82% yield) > Methanol (75%) > Toluene (58%)
-
Catalyst : Acetic acid (82%) > p-TsOH (78%) > No catalyst (32%)
Stereochemical Control
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials and oligomeric byproducts. The product forms yellow needles with a melting point of 178–180°C.
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, -OH), 8.95 (s, 1H, CH=N), 8.21 (d, J = 8.7 Hz, 1H, Ar-H), 7.89 (d, J = 2.4 Hz, 1H, Ar-H), 7.45–6.98 (m, 4H, Ar-H).
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IR (KBr) : 1625 cm⁻¹ (C=N), 1340 cm⁻¹ (NO₂), 3250 cm⁻¹ (O-H).
Alternative Synthetic Strategies
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity, particularly in the field of medicinal chemistry. Its derivatives have been synthesized and evaluated for various pharmacological activities.
- Antimicrobial Activity : Studies have shown that Schiff bases derived from 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol demonstrate antimicrobial properties against a range of bacterial strains. For instance, copper complexes of related Schiff bases have shown promising results against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibacterial agents .
- Antioxidant Properties : The compound's structure allows it to act as an antioxidant. Research indicates that Schiff bases can scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes. For example, urease inhibitory studies have revealed that derivatives of this Schiff base can effectively inhibit urease activity, which is relevant in treating conditions like kidney stones .
Material Science
In material science, this compound has been investigated for its potential use in creating advanced materials.
- Crystal Engineering : The compound's ability to form stable crystal structures has been utilized in crystal engineering. X-ray diffraction studies have characterized its molecular structure, revealing intramolecular hydrogen bonding that contributes to its stability and crystallinity .
- Photonic Applications : Due to its unique optical properties, the compound is being explored for applications in photonics. Its ability to absorb light at specific wavelengths makes it a candidate for use in optical devices .
Analytical Chemistry
The compound serves as a valuable reagent in analytical chemistry.
- Spectroscopic Applications : this compound can be utilized in various spectroscopic techniques such as UV-Vis spectroscopy and FT-IR spectroscopy for the quantitative analysis of metal ions and other compounds .
- Chromatographic Techniques : Its derivatives have been employed in chromatographic methods to separate and identify complex mixtures, demonstrating versatility in analytical applications .
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |
| Antioxidant Properties | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits urease activity | |
| Material Science | Crystal Engineering | Stable crystal structures with intramolecular bonding |
| Photonic Applications | Potential use in optical devices | |
| Analytical Chemistry | Spectroscopic Applications | Used in UV-Vis and FT-IR for quantitative analysis |
| Chromatographic Techniques | Effective in separating complex mixtures |
Case Studies
- Antimicrobial Studies : A study demonstrated that copper complexes of Schiff bases derived from this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibacterial agents .
- Crystal Structure Investigation : Research involving X-ray diffraction revealed the molecular structure of the compound, indicating a predominance of the enol form over the zwitterionic form due to intramolecular hydrogen bonding . This structural insight aids in understanding its stability and reactivity.
- Urease Inhibition Research : A study focused on the urease inhibitory properties of derivatives showed promising results, suggesting potential therapeutic applications in treating conditions associated with urease activity .
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol involves its ability to form stable complexes with metal ions. The azomethine group (C=N) and the phenolic hydroxyl group (OH) act as donor sites, allowing the compound to coordinate with metal ions. This coordination can enhance the compound’s biological activity and catalytic properties .
Comparison with Similar Compounds
Table 1: Key Crystallographic Parameters of Analogous Compounds
Key Observations:
- Substituent Effects on Crystal Packing: The 4-methylphenyl derivative crystallizes in a monoclinic system (P21/c) with a dihedral angle of 41.86° between aromatic rings . In contrast, the 4-fluorophenyl analog adopts a triclinic system (P-1), while the 3-fluorophenyl variant retains monoclinic symmetry (P21/c), indicating substituent position influences lattice symmetry .
- Hydrogen Bonding : All analogs exhibit intramolecular O-H⋯N hydrogen bonds (1.83–1.86 Å), forming S(6) ring motifs. This stabilizes the planar conformation and enhances thermal stability .
Electronic and Tautomeric Behavior
The nitro group (–NO₂) and hydroxyl (–OH) substituents create an electron-deficient phenolic ring, promoting charge transfer via conjugation with the imine (–C=N–) group. Compared to methyl or fluoro substituents, the 2-hydroxyphenyl group in the target compound may enhance tautomerism (enol-imine ↔ keto-amine forms), as observed in related Schiff bases .
Theoretical Insights :
- Density Functional Theory (DFT) studies on fluorophenyl analogs reveal that electron-withdrawing groups (e.g., –NO₂) lower the energy of frontier molecular orbitals, increasing reactivity toward electrophiles .
Physicochemical and Application-Based Differences
Table 3: Comparative Physicochemical Properties
| Property | 2-Hydroxyphenyl Derivative (Estimated) | 4-Methylphenyl Derivative | 4-Fluorophenyl Derivative |
|---|---|---|---|
| Melting Point (°C) | 180–190 | 175–180 | 190–195 |
| Solubility in Polar Solvents | Moderate (DMSO > ethanol) | Low (ethanol) | Moderate (DMSO) |
| UV Absorption (λmax, nm) | ~350–370 | ~340–360 | ~330–350 |
Biological Activity
2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol, commonly referred to as a Schiff base, is a compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer effects, alongside its synthesis and structural characteristics.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.23 g/mol. The compound features an imine functional group and a nitrophenol moiety, which are critical for its biological activity.
Structural Characteristics
- IUPAC Name : this compound
- CAS Number : 292167-52-3
- Canonical SMILES :
C1=CC=C(C(=C1)N=CC2=C(C=C(C(=C2)[N+](=O)[O-])O)O)O
Antimicrobial Activity
Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance:
- In vitro studies demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans.
- The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating potential for therapeutic applications .
Antioxidant Properties
The presence of hydroxyl and nitro groups in the structure enhances the compound's ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Anticancer Activity
Emerging studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
- Interaction with cellular signaling pathways.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions facilitate:
- Inhibition of enzymes involved in bacterial cell wall synthesis.
- Modulation of redox reactions within cells.
- Alteration of gene expression related to inflammation and cancer progression .
Case Studies
- Antimicrobial Efficacy : A study conducted by Abd El-Lateef et al. demonstrated that metal complexes derived from this Schiff base exhibited enhanced antimicrobial activity compared to the free ligand, suggesting potential applications in drug development .
- Antioxidant Activity Assessment : Research published in ACS Omega highlighted the compound's ability to reduce oxidative stress markers in cellular models, indicating its therapeutic potential for diseases linked with oxidative damage.
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of this compound, and how are challenges like disorder or hydrogen bonding addressed?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the primary method for resolving the crystal structure. The compound exhibits intramolecular hydrogen bonds forming S(6) ring motifs, which require precise refinement using programs like SHELXL97 . Challenges such as disorder in the nitro or hydroxyl groups are addressed by applying constraints (e.g., isotropic displacement parameters) and refining hydrogen atom positions via a mixed independent/constrained approach . For hydrogen bonding, geometric parameters (bond lengths: ~1.8–2.2 Å; angles: 140–180°) are validated against databases like the Cambridge Structural Database (CSRD) .
Advanced: How can discrepancies in geometric parameters (e.g., bond angles) between experimental and computational models be resolved?
Answer:
Discrepancies often arise from crystal packing effects or approximations in density functional theory (DFT) calculations. For example, the C8–C9–C10 bond angle in the crystal (119.96°) may differ from DFT-optimized gas-phase structures due to intermolecular interactions. To resolve this:
- Compare experimental SCXRD data (e.g., θmax = 25.3°, Rint = 0.041 ) with DFT using dispersion-corrected functionals (e.g., B3LYP-D3).
- Analyze Hirshfeld surfaces to quantify intermolecular contributions (e.g., H-bonding vs. van der Waals contacts) .
Basic: What synthetic protocols are commonly used to prepare this compound, and how is purity confirmed?
Answer:
The compound is synthesized via Schiff base condensation between 2-hydroxy-5-nitrobenzaldehyde and 2-aminophenol in ethanol under reflux (78°C, 6–8 hrs) . Post-synthesis:
- Purity validation : Thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane 3:7).
- Structural confirmation : FT-IR (C=N stretch: ~1600 cm⁻¹; phenolic O–H: ~3400 cm⁻¹) and ¹H NMR (imine proton: δ 8.3–8.5 ppm; aromatic protons: δ 6.8–7.5 ppm) .
Advanced: How does the compound’s tautomeric equilibrium (enol-imine vs. keto-amine) affect its spectroscopic and crystallographic data?
Answer:
The E-configuration of the imine group stabilizes the enol-imine tautomer, as evidenced by:
- X-ray data : Planar geometry (torsion angle: ~176.6° ) and short O–H···N hydrogen bonds (~1.8 Å ).
- UV-Vis : A λmax shift from ~350 nm (enol-imine) to ~420 nm (keto-amine) in polar solvents like DMSO.
- DFT analysis : Calculate tautomer energy differences (ΔG < 5 kcal/mol) to predict dominant forms .
Basic: What spectroscopic techniques are critical for characterizing electronic transitions in this compound?
Answer:
- UV-Vis spectroscopy : π→π* transitions of the nitro and imine groups (λmax ~350–400 nm; ε ~10⁴ L·mol⁻¹·cm⁻¹).
- Fluorescence spectroscopy : Emission at ~450 nm (quantum yield ΦF ~0.1–0.3) for monitoring excited-state proton transfer .
Advanced: How can hydrogen bonding patterns inform the design of supramolecular assemblies using this compound?
Answer:
The compound’s S(6) hydrogen-bonded motifs and nitro group polarity enable:
- Co-crystallization : With halogenated aromatics (e.g., 1,4-diiodotetrafluorobenzene) to form 1D chains via O–H···O/N interactions.
- Graph set analysis : Classify interactions as D(2,1) (donor-acceptor) using Etter’s formalism .
Basic: How is the compound’s thermal stability assessed, and what decomposition pathways are observed?
Answer:
- Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C, with mass loss stages corresponding to nitro group elimination (~250°C) and aromatic ring breakdown (~400°C).
- Differential scanning calorimetry (DSC) : Endothermic melt at ~150°C (ΔH ~100 J/g) .
Advanced: What computational strategies are used to model the compound’s photophysical properties for optoelectronic applications?
Answer:
- TD-DFT : Predict absorption/emission spectra using CAM-B3LYP/6-311++G(d,p) with solvent corrections (IEF-PCM).
- Charge transfer analysis : Natural bond orbital (NBO) charges reveal electron density shifts from the phenolic O to nitro groups .
Basic: How are solubility and solvent effects optimized for crystallization?
Answer:
- Solvent screening : Use mixed solvents (e.g., ethanol/DMF 9:1) to enhance solubility (up to 50 mg/mL).
- Crystallization conditions : Slow evaporation at 25°C yields prismatic crystals (0.25 × 0.22 × 0.20 mm ).
Advanced: What contradictions exist in reported crystallographic data (e.g., bond lengths), and how are they reconciled?
Answer:
Discrepancies in C–N bond lengths (e.g., 1.28 Å vs. 1.32 Å ) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
